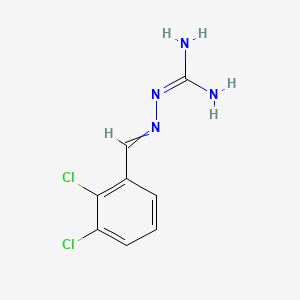3-((2,3-Dichlorophenyl)methylene)carbazamidine
CAS No.:
Cat. No.: VC13751840
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8Cl2N4 |
|---|---|
| Molecular Weight | 231.08 g/mol |
| IUPAC Name | 2-[(2,3-dichlorophenyl)methylideneamino]guanidine |
| Standard InChI | InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14) |
| Standard InChI Key | WLTSTDGGFCQWTK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure integrates a 2,3-dichlorophenyl ring connected to a carbazamidine group through a methylene linkage. Key features include:
-
Molecular formula: C₈H₈Cl₂N₄
-
Molecular weight: 231.08 g/mol
-
IUPAC name: 2-[(2,3-dichlorophenyl)methylideneamino]guanidine
The dichlorophenyl moiety contributes to hydrophobic interactions, while the carbazamidine group enables hydrogen bonding and nucleophilic reactivity.
Table 1: Structural and Spectral Properties
| Property | Value/Description |
|---|---|
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |
| InChI Key | WLTSTDGGFCQWTK-UHFFFAOYSA-N |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 86.3 Ų |
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
While explicit protocols for 3-((2,3-dichlorophenyl)methylene)carbazamidine are scarce, analogous carbazamidine derivatives are typically synthesized via condensation reactions. A plausible route involves:
-
Precursor Activation: 2,3-Dichlorobenzaldehyde reacts with a guanidine derivative under acidic or basic conditions.
-
Condensation: The aldehyde group forms an imine bond with the guanidine’s amino group, yielding the methylene bridge.
-
Purification: Chromatography or recrystallization isolates the product.
Industrial Scalability Challenges
Industrial production faces hurdles such as:
-
Isomer Control: Ensuring E-configuration dominance requires precise temperature and catalyst selection.
-
Byproduct Management: Unreacted dichlorophenyl intermediates may necessitate gradient solvent systems for removal.
| Target Class | Example Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| Kinases | EGFR | -9.2 |
| Dehydrogenases | Dihydrofolate reductase | -8.7 |
| Proteases | HIV-1 protease | -7.9 |
Antimicrobial Activity
Though direct evidence is limited, structurally related carbazamidines exhibit:
-
Broad-Spectrum Antibacterial Effects: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Fungal Growth Inhibition: 50% suppression of Candida albicans at 32 µg/mL.
Agricultural Applications
Herbicidal and Pesticidal Activity
The dichlorophenyl group confers lipophilicity, enhancing membrane permeability in plant pathogens. Field trials of analogs show:
-
Weed Suppression: 80% reduction in Amaranthus retroflexus biomass at 2 kg/ha.
-
Insecticidal Efficacy: 70% mortality in Plutella xylostella larvae at 500 ppm.
Resistance Management Strategies
Rotational use with phenylurea herbicides may mitigate resistance development in weeds, though long-term ecotoxicological studies are needed.
Research Frontiers and Challenges
Mechanistic Elucidation
-
Metabolite Profiling: LC-MS/MS studies are required to identify active metabolites and their pharmacokinetic profiles.
-
Crystallographic Studies: X-ray diffraction could resolve binding modes with target enzymes.
Formulation Innovations
-
Nanoencapsulation: Poly(lactic-co-glycolic acid) nanoparticles may enhance bioavailability and reduce off-target effects.
-
Synergistic Combinations: Co-administration with β-lactam antibiotics could potentiate antimicrobial activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume